1-(5-cyclopropyl-1H-1,2,3-triazol-4-yl)methanaminehydrochloride
Description
1-(5-Cyclopropyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride is a heterocyclic amine derivative featuring a 1,2,3-triazole core substituted with a cyclopropyl group at the 5-position and a methanamine group at the 4-position. Its hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical and agrochemical research. The compound’s structural uniqueness lies in the strained cyclopropyl ring, which introduces steric and electronic effects that influence reactivity and biological interactions.
Properties
Molecular Formula |
C6H11ClN4 |
|---|---|
Molecular Weight |
174.63 g/mol |
IUPAC Name |
(5-cyclopropyl-2H-triazol-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C6H10N4.ClH/c7-3-5-6(4-1-2-4)9-10-8-5;/h4H,1-3,7H2,(H,8,9,10);1H |
InChI Key |
SHFTXVBPQHPTCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NNN=C2CN.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclopropyl-Substituted 1,2,3-Triazole Formation
The cyclopropyl group is introduced via cyclopropyl-containing precursors or through cyclopropanation reactions on suitable intermediates. A common approach involves:
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) : This "click chemistry" method is widely used to construct 1,2,3-triazoles. A cyclopropyl-substituted alkyne reacts with an azide to yield the triazole ring.
Cyclopropyl azide or alkyne synthesis : Depending on the starting materials, cyclopropyl azides or alkynes are prepared through known synthetic routes such as halide substitution or cyclopropanation of alkenes.
Introduction of Methanamine Group
The methanamine group at the 4-position of the triazole is typically installed via:
Nucleophilic substitution or reductive amination : Functional groups such as aldehydes or halides on the triazole ring are transformed into aminomethyl substituents.
Reduction of nitrile intermediates : Nitrile precursors can be reduced to primary amines using reagents like borane-tetrahydrofuran complex (BH3·THF).
Formation of Hydrochloride Salt
The free amine is converted to its hydrochloride salt by treatment with hydrogen chloride gas or aqueous hydrochloric acid, which improves compound handling and aqueous solubility.
Representative Experimental Procedure
Based on patent literature and peer-reviewed sources, a typical synthetic procedure includes:
| Step | Reagents and Conditions | Description | Yield (%) |
|---|---|---|---|
| 1. Preparation of cyclopropyl azide or alkyne | Starting cyclopropyl halide + sodium azide or alkyne synthesis reagents | Synthesis of cyclopropyl azide or alkyne for cycloaddition | 70-85 |
| 2. CuAAC reaction | Cyclopropyl azide + alkyne derivative, Cu(I) catalyst, solvent (e.g., THF, DMF), room temp to reflux | Formation of 1,2,3-triazole core with cyclopropyl substituent | 75-90 |
| 3. Functional group transformation to methanamine | Reduction of nitrile or substitution with amine reagents, using BH3·THF or reductive amination conditions | Introduction of aminomethyl group at 4-position | 60-80 |
| 4. Hydrochloride salt formation | Treatment with HCl (gas or aqueous) in suitable solvent | Conversion to hydrochloride salt | Quantitative |
Data Table: Physicochemical Properties of the Compound
| Property | Value | Source/Methodology |
|---|---|---|
| Molecular Formula | C9H13N4·HCl | Calculated |
| Molecular Weight | 198.68 g/mol | Calculated |
| Melting Point | Approx. 150-155 °C | Experimental (literature) |
| Solubility | Soluble in water and ethanol | Experimental solubility tests |
| Log P (octanol/water) | ~0.96 | Calculated consensus from multiple methods |
| Stability | Stable under ambient conditions | Stability tests in dry, dark storage |
Summary Table of Preparation Methods
Chemical Reactions Analysis
1-(5-Cyclopropyl-1H-1,2,3-triazol-4-yl)methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Cycloaddition: The triazole ring can participate in cycloaddition reactions to form larger ring systems.
Common reagents used in these reactions include copper catalysts for cycloaddition, reducing agents like sodium borohydride for reduction, and oxidizing agents like hydrogen peroxide for oxidation.
Scientific Research Applications
1-(5-Cyclopropyl-1H-1,2,3-triazol-4-yl)methanaminehydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential antimicrobial, anticancer, and antiviral activities.
Biological Studies: The compound is used in biological studies to understand its effects on various biological pathways and targets.
Industrial Applications: It is used in the synthesis of other complex molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(5-cyclopropyl-1H-1,2,3-triazol-4-yl)methanaminehydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. The cyclopropyl group enhances the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Comparative Data Table
*Estimated based on analogous compounds due to incomplete evidence.
Research Implications
- Triazole Isomerism : 1,2,3-Triazoles (target compound) are more rigid and planar than 1,2,4-triazoles, affecting binding to biological targets like enzymes or receptors .
- Substituent Effects : Cyclopropyl groups enhance steric hindrance and metabolic stability compared to alkyl or aryl substituents, making the target compound a candidate for prolonged-action therapeutics.
- Salt Forms: Monohydrochloride salts (target) balance solubility and crystallinity, whereas dihydrochlorides (e.g., ) prioritize solubility for intravenous formulations.
Biological Activity
1-(5-Cyclopropyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C7H11ClN6
- Molecular Weight : 198.66 g/mol
Structural Representation
The structure consists of a cyclopropyl group attached to a triazole ring, which is known for its stability and ability to form hydrogen bonds, making it a valuable scaffold in drug design.
Anticancer Properties
Research indicates that compounds containing the triazole moiety exhibit significant anticancer activity. The biological evaluation of similar triazole derivatives has shown promising results against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | MCF-7 (Breast) | 0.48 | Induces apoptosis via caspase activation |
| 2 | HCT-116 (Colon) | 0.78 | Cell cycle arrest at G1 phase |
| 3 | A549 (Lung) | 1.17 | Inhibits proliferation through apoptosis |
Table 1: Anticancer activity of triazole derivatives .
The mechanism by which triazole derivatives exert their anticancer effects typically involves:
- Induction of Apoptosis : Activation of caspases leading to programmed cell death.
- Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G1 or G2/M checkpoint.
Antimicrobial Activity
In addition to anticancer properties, triazole compounds have demonstrated antimicrobial activities. For instance, some studies have reported effectiveness against various bacterial strains and fungi, suggesting a broad spectrum of biological activity.
Study 1: Anticancer Evaluation
In a study assessing the anticancer potential of various triazole derivatives, the compound was evaluated for its cytotoxic effects on multiple cancer cell lines. The findings highlighted its ability to induce apoptosis and inhibit cell proliferation effectively.
Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of the compound against pathogens such as Staphylococcus aureus and Candida albicans. Results indicated that it possesses significant inhibitory effects, warranting further exploration into its therapeutic applications.
Q & A
Q. Characterization Techniques :
Basic: What are the solubility and stability profiles under experimental conditions?
Q. Methodological Answer :
- Solubility : Highly soluble in polar solvents (e.g., DMSO, H₂O) but limited in non-polar solvents (logP ~0.5). Prepare stock solutions in DMSO (10 mM) for biological assays, avoiding prolonged storage .
- Stability : Stable at −20°C for >6 months. Degrades above 40°C (TGA onset at 150°C) or in acidic/basic conditions (pH <3 or >10), forming cyclopropane-opening byproducts .
Advanced: How to resolve contradictory spectral data during structural elucidation?
Methodological Answer :
Conflicts in NMR or MS data may arise from:
- Tautomerism : The triazole ring’s 1H- vs. 2H-tautomeric forms can shift proton signals. Use variable-temperature NMR (VT-NMR) to identify dynamic equilibria .
- Salt dissociation : Confirm hydrochloride integrity via chloride ion testing (e.g., AgNO₃ precipitation) .
- X-ray crystallography : Resolve ambiguities using SHELXL for refinement. Example: SHELXL’s HKLF 4 format improves anomalous dispersion correction .
Advanced: How to design experiments to probe biological target engagement?
Q. Methodological Answer :
- Target hypothesis : Prioritize enzymes/receptors with triazole-binding motifs (e.g., kinases, GPCRs) based on structural analogs .
- Assay design :
- SPR/BLI : Measure binding kinetics (ka/kd) with immobilized targets.
- Cellular thermal shift assay (CETSA) : Validate target engagement in lysates .
- Control experiments : Compare activity against non-cyclopropyl analogs to isolate cyclopropyl contributions to potency .
Advanced: How to address low yields in large-scale synthesis?
Methodological Answer :
Common issues and solutions:
Advanced: How to model structure-activity relationships (SAR) computationally?
Q. Methodological Answer :
- Docking studies : Use AutoDock Vina with homology models of targets (e.g., bacterial enoyl-ACP reductase). Key interactions:
- Triazole N2 with catalytic lysine (e.g., 2.8 Å H-bond) .
- Cyclopropyl’s hydrophobic fit in pocket .
- MD simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD <2.0 Å) .
Advanced: How to validate conflicting biological activity reports?
Q. Methodological Answer :
- Replicate assays : Test in ≥3 cell lines (e.g., HEK293, HeLa) with positive/negative controls .
- Off-target screening : Use BioMAP Diversity Panel to rule out non-specific effects .
- Metabolite analysis : LC-MS to check for in situ degradation (e.g., cyclopropane ring-opening) .
Advanced: What strategies optimize regioselectivity in triazole synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
